molecular formula C7H7F2NO B13552866 2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol

2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol

Katalognummer: B13552866
Molekulargewicht: 159.13 g/mol
InChI-Schlüssel: WYYKQHGYUJOXIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H7F2NO It is a fluorinated derivative of pyridine, which is a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol typically involves the fluorination of a pyridine derivative. One common method is the reaction of 5-fluoropyridine with a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-Fluoro-1-(5-fluoropyridin-2-yl)ethanone.

    Reduction: Formation of 2-Fluoro-1-(5-fluoropyridin-2-yl)ethane.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in neurological pathways, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-Fluoropyridin-2-yl)ethan-1-one: A ketone derivative with similar structural features.

    1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol: A chlorinated analog with different reactivity and applications.

Uniqueness

2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical properties and biological activity. The dual fluorination can enhance its stability, lipophilicity, and ability to interact with specific molecular targets.

Eigenschaften

Molekularformel

C7H7F2NO

Molekulargewicht

159.13 g/mol

IUPAC-Name

2-fluoro-1-(5-fluoropyridin-2-yl)ethanol

InChI

InChI=1S/C7H7F2NO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4,7,11H,3H2

InChI-Schlüssel

WYYKQHGYUJOXIF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1F)C(CF)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.